Furan-2-carbonyl cyanide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furan-2-carbonyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2/c7-4-5(8)6-2-1-3-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITJKGFKDMCINV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209216 | |
| Record name | 2-Furoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6047-91-2 | |
| Record name | α-Oxo-2-furanacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6047-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furoyl cyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006047912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furanglyoxylonitrile | |
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| Record name | 2-Furoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209216 | |
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| Record name | 2-furoyl cyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.404 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-FUROYL CYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK9BKF3ANS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthetic Methodologies for Furan 2 Carbonyl Cyanide
Classical and Established Synthetic Routes
The preparation of furan-2-carbonyl cyanide has been approached through various chemical strategies. These established routes offer reliable methods for obtaining the target compound, often starting from readily available precursors.
Nucleophilic Substitution of Furan-2-carbonyl Chloride
A prominent and widely utilized method for synthesizing this compound involves the nucleophilic substitution of a cyanide ion for the chloride ion in furan-2-carbonyl chloride. This two-step process is a cornerstone of its laboratory and potential industrial-scale production.
The necessary precursor, furan-2-carbonyl chloride, is itself synthesized from furan-2-carboxylic acid. A common and effective method for this conversion is the treatment of furan-2-carboxylic acid with thionyl chloride (SOCl₂). wikipedia.org This reaction proceeds under anhydrous conditions and exemplifies a nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride atom. The first documented synthesis of 2-furoyl chloride by this method dates back to 1924. wikipedia.org
| Reactant | Reagent | Product |
| Furan-2-carboxylic acid | Thionyl chloride (SOCl₂) | Furan-2-carbonyl chloride |
Once the furan-2-carbonyl chloride is obtained, it undergoes a substitution reaction with a cyanide salt. Typically, potassium cyanide (KCN) or sodium cyanide is used in a polar aprotic solvent like dimethylformamide (DMF) to yield this compound and the corresponding metal chloride salt. google.com This reaction is a classic example of nucleophilic acyl substitution, where the cyanide anion acts as the nucleophile.
| Reactant | Reagent | Solvent | Product |
| Furan-2-carbonyl chloride | Potassium Cyanide (KCN) | Dimethylformamide (DMF) | This compound |
Catalytic Vapor-Phase Dehydration Approaches
For larger-scale production, catalytic vapor-phase dehydration of furan-2-carboxylic acid presents an efficient alternative. This process involves passing the vaporized furan-2-carboxylic acid over a metal oxide catalyst, such as aluminum oxide (Al₂O₃) or silicon dioxide (SiO₂), at elevated temperatures, typically in the range of 300–350°C. This method can achieve high yields, often between 80–85%.
| Reactant | Catalyst | Temperature | Yield |
| Furan-2-carboxylic acid | Al₂O₃ or SiO₂ | 300–350°C | 80–85% |
Dehydration of Furan-2-carboxamide
Another established route to this compound is the dehydration of furan-2-carboxamide. researchgate.net This method first requires the preparation of furan-2-carboxamide, which can be synthesized by treating furan-2-carboxylic acid with ammonium (B1175870) hydroxide (B78521). The subsequent dehydration of the amide is typically achieved by heating it with a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅), at temperatures around 150–160°C for several hours.
| Reactant | Reagent | Temperature | Duration | Product |
| Furan-2-carboxamide | Phosphorus pentoxide (P₂O₅) | 150–160°C | 3–4 hours | This compound |
Reactions of 2-Bromofuran (B1272941) with Cyanide Precursors
The synthesis of this compound can also be approached through the reaction of 2-bromofuran with cyanide precursors. A straightforward and scalable method for preparing 2-bromofuran involves the use of N-bromosuccinimide (NBS) in dimethylformamide (DMF). sci-hub.se The resulting 2-bromofuran can then undergo a palladium-catalyzed Suzuki coupling reaction with various boronic acids to produce 2-arylfurans, demonstrating its utility as a synthetic intermediate. sci-hub.seresearchgate.net While not a direct route to the carbonyl cyanide, this pathway highlights the reactivity of halogenated furans, which can be adapted for cyanation reactions.
| Reactant | Reagent | Solvent | Product |
| Furan (B31954) | N-bromosuccinimide (NBS) | Dimethylformamide (DMF) | 2-Bromofuran |
Modern and Sustainable Synthetic Strategies
The synthesis of furan-containing compounds is evolving beyond classical methods, driven by the need for sustainability and efficiency. Modern approaches prioritize the use of renewable resources, environmentally benign catalysts, and innovative reaction pathways that maximize atom economy.
Green Chemistry Approaches to this compound Synthesis
Green chemistry principles are being integrated into the synthesis of furan derivatives, starting from the choice of raw materials to the reaction conditions. A key aspect is the use of furfural (B47365), a versatile platform chemical derived from renewable lignocellulosic biomass, as a starting point. mdpi.comnih.gov
Furthermore, the principles of green chemistry are evident in multicomponent reactions that utilize water as a solvent or employ solvent-free conditions. For instance, the three-component condensation of aldehydes, amines, and dialkyl acetylenedicarboxylates to form furanone structures has been successfully carried out using catalysts like ammonium ionic liquids under solvent-free conditions or in aqueous media with catalysts such as barberry juice, which acts as a natural, biodegradable biocatalyst. ichem.mdbas.bg Such methods significantly reduce reliance on volatile and toxic organic solvents. ichem.md
An electrochemical approach has also been explored for the synthesis of 2,5-furandicarboxylic acid (FDCA) from a furfural derivative, using CO2 as a C1 source. acs.org This method avoids the high temperatures and excess base typically required in chemical synthesis, thereby preventing additional CO2 generation during neutralization. acs.org These examples highlight a clear trend towards developing cleaner and more sustainable pathways for furan-based chemicals.
Biocatalytic Methods in this compound Production
Biocatalysis is emerging as a powerful tool for the synthesis of furan derivatives, offering high selectivity and mild reaction conditions under the umbrella of green chemistry. mdpi.com While a direct enzymatic synthesis of this compound is not yet established, biocatalytic methods are highly relevant for producing its key precursors, such as furan-2-carboxylic acid (furoic acid), from renewable furfural.
Whole-cell biocatalysts have demonstrated remarkable efficiency in the selective oxidation of furfural. For example, Pseudomonas putida KT2440 has been used to convert furfural to furoic acid with nearly 100% selectivity and high titer. nih.gov This process can be significantly enhanced through fed-batch bioconversion strategies. nih.gov Similarly, the strain Comamonas testosteroni SC1588 can effectively oxidize furfural and its derivatives to their corresponding carboxylic acids with high yields. rsc.org
Researchers have also engineered biocatalysts to improve efficiency. Cofactor-engineered Escherichia coli cells, expressing aldehyde dehydrogenases (ALDHs) and an NADH oxidase (NOX) for NAD⁺ regeneration, have shown high tolerance to toxic furan aldehydes and can produce furan carboxylic acids with high productivity. researchgate.net The enzymes involved, such as molybdoenzymes, have been identified as playing a pivotal role in the oxidation of the aldehyde group on the furan ring. nih.govfrontiersin.org These biocatalytic transformations represent a promising and sustainable alternative to chemical oxidation methods, which often require harsh conditions and toxic reagents. nih.gov
| Biocatalyst | Substrate | Product | Key Findings | Reference |
| Pseudomonas putida KT2440 (whole-cell) | Furfural | Furoic Acid | Quantitative yield; nearly 100% selectivity. Fed-batch process yielded 204 mM FA. | nih.gov |
| Comamonas testosteroni SC1588 (whole-cell) | Furfural | Furoic Acid | High tolerance to furan aldehydes; yields of 90–93%. | rsc.org |
| Engineered E. coli (expressing ALDH and NOX) | Furfural | 2-Furoic Acid | High substrate tolerance and productivity due to cofactor regeneration. | researchgate.net |
| Candida antarctica lipase (B570770) B (CALB) | Furfural | 2-Furoic Acid | Mediates oxidation via an organic peroxide reaction; catalyst is recyclable. | researchgate.net |
Multicomponent Reactions (MCRs) Incorporating this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. This compound and its precursors are valuable components in various MCRs.
Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are foundational in combinatorial chemistry. wikipedia.orgillinois.edu These reactions have been successfully adapted to include furan-containing substrates.
The Passerini reaction , a three-component reaction between a carboxylic acid, a carbonyl compound (like an aldehyde), and an isocyanide, produces α-acyloxy amides. wikipedia.orgresearchgate.netambeed.com Chiral aldehydes derived from furan precursors can undergo diastereoselective Passerini reactions, with Lewis acids like ZnBr₂ enhancing the stereoselectivity. mdpi.com
The Ugi reaction is a four-component reaction involving an amine, an aldehyde, a carboxylic acid, and an isocyanide. nih.gov Furan-2-carbaldehyde (furfural) and its derivatives are frequently used as the aldehyde component. For example, Ugi adducts derived from furan-2-carbaldehyde have been used as precursors in gold-catalyzed cascade reactions to synthesize complex pyridone structures. researchgate.net Similarly, tandem Ugi/intramolecular Diels-Alder reactions have been developed using (E)-3-(furan-2-yl)acrylaldehyde to create complex furo[2,3-f]isoindole cores in excellent yields. researchgate.net
A particularly relevant MCR involves the direct use of furan-2-carbonyl chloride . In one efficient synthesis, a mixture of furan-2-carbonyl chloride, an isocyanide, and a dialkyl acetylenedicarboxylate (B1228247) reacts smoothly at room temperature to produce highly functionalized 2,2′-bifurans. researchgate.net
| MCR Type | Furan Component | Other Reactants | Product Class | Reference |
| 3-Component Reaction | Furan-2-carbonyl chloride | Isocyanide, Dialkyl acetylenedicarboxylate | Highly functionalized 2,2'-bifurans | researchgate.netresearchgate.net |
| Ugi / Diels-Alder | (E)-3-(furan-2-yl)acrylaldehyde | Amine, Isocyanide, Maleic acid monoanilide | Furo[2,3-f]isoindoles | researchgate.net |
| Post-Ugi Cascade | Furan-2-carbaldehyde | Aniline, Propiolic acid, tert-Butyl isocyanide | 2-Pyridones | researchgate.net |
| Passerini Reaction | Chiral furan-based aldehyde | Carboxylic acid, Isocyanide | Diastereomeric α-acyloxy amides | mdpi.com |
A well-established three-component reaction for synthesizing substituted furan rings involves the condensation of an aldehyde, an amine, and a dialkyl acetylenedicarboxylate. bas.bgiau.ir This method provides a direct route to highly substituted furan-2(5H)-ones, which are important structural motifs in many natural products. bas.bg
The reaction is typically catalyzed by an acid and proceeds through the formation of a zwitterionic intermediate from the amine and the acetylenedicarboxylate, which then reacts with the aldehyde. iau.ir A variety of catalysts have been employed to promote this transformation under green and efficient conditions.
Key features of this synthetic approach include:
Catalyst Diversity : Catalysts range from simple organic acids like formic acid to reusable ionic liquids and novel nanocatalysts. bas.bgiau.irnanomaterchem.com
Green Conditions : Many protocols have been optimized to work under solvent-free conditions, in water/ethanol mixtures, or with biodegradable catalysts like barberry juice, aligning with the principles of green chemistry. ichem.mdbas.bgnanomaterchem.com
High Efficiency : These one-pot reactions often result in high yields of the desired furanone products with simple work-up procedures, avoiding complex purification steps like chromatography. nanomaterchem.com
For instance, the use of ammonium ionic liquids as catalysts allows the reaction to proceed efficiently under solvent-free conditions at elevated temperatures. bas.bg Alternatively, nano-colloidal silica-based catalysts have been used in conjunction with microwave irradiation to achieve rapid reaction times and excellent yields. nanochemres.org
| Catalyst | Solvent/Conditions | Key Advantage | Reference |
| Ammonium Ionic Liquids | Solvent-free, 70-80°C | Recyclable catalyst, clean reaction | bas.bg |
| Barberry Juice | Water, Room Temp. | Eco-friendly, biodegradable biocatalyst | ichem.md |
| Formic Acid | Ethanol, Room Temp. | Cheap, readily available catalyst | iau.ir |
| Nano-colloidal silica (B1680970)@APTPOSS | Ethanol, Microwave | Short reaction times, high yields, reusable catalyst | nanochemres.org |
| MNPs-DBN tribromide | Water/Ethanol | Reusable nanocatalyst, mild conditions | nanomaterchem.com |
Optimization of Synthetic Pathways and Yield Enhancement
Optimizing synthetic routes to this compound and its derivatives is crucial for improving efficiency and making processes more viable for larger-scale production. Key strategies involve the careful selection of catalysts, solvents, and reaction conditions to maximize yield and minimize reaction times and byproducts.
A common approach to optimization is the screening of different catalysts. For the synthesis of furan derivatives via intramolecular ring-opening of aziridines, various Lewis acids such as AlCl₃, CeCl₃, I₂, and FeCl₃ were tested, with BF₃·OEt₂ proving to be the most effective catalyst for the transformation. organic-chemistry.orgorganic-chemistry.org Similarly, in the three-component synthesis of furan-2(5H)-ones, a screening of various acid catalysts identified formic acid as being highly effective, and further optimization determined the ideal catalyst loading to achieve maximum yield. iau.ir
Reaction conditions are another critical factor. The classical synthesis of this compound involves the reaction of furan-2-carbonyl chloride with a cyanide source. A reported procedure specifies stirring at room temperature for 12 hours under a nitrogen atmosphere to achieve a yield of 70-75%. In the Ugi reaction, parameters such as reactant concentration and solvent composition have a significant impact on the yield of the precipitated product. nih.gov Studies have shown that yields can drop precipitously at lower concentrations (e.g., below 0.2M), and the choice of solvent (e.g., methanol, ethanol) interacts with other factors to affect the outcome. nih.gov
The development of novel synthetic methods can also lead to significant yield enhancements. The synthesis of deuterated furan-2-carbaldehyde, a precursor for labeled compounds, was optimized by using an adapted Vilsmeier formylation of furan, resulting in a quantitative yield (>99%) and high purity (>96%). mdpi.comresearchgate.net In another example, a base-controlled [3+2] cyclization to form dihydrofuro[2,3-c]quinolin-4(5H)-ones was optimized by screening bases like DBU and Na₂CO₃, with the latter providing a 75% yield after extending the reaction time. researchgate.net These examples underscore the importance of systematic optimization in developing robust and high-yielding synthetic pathways.
Role of Catalysts in Reaction Efficiency
The choice of catalyst is paramount in the synthesis of furan rings and the transformation of furan derivatives, directly influencing reaction rates, yields, and selectivity. Various classes of catalysts, including transition metals and organocatalysts, are employed.
Rhodium (Rh): Rhodium catalysts are effective in constructing furan scaffolds through various mechanisms. One notable method involves the rhodium(II)-catalyzed reaction of N-sulfonyl-1,2,3-triazoles that contain a pendant carbonyl group, which proceeds through an intramolecular trapping of an α-imino carbene intermediate. rsc.orgnih.gov Rhodium(I) catalysts have been used for the cycloisomerization of allenyl ketones, while Rhodium(III) catalysts can achieve the synthesis of trisubstituted furans via vinylic C-H bond activation. nih.govrsc.org A common catalyst used in these transformations is rhodium(II) acetate (B1210297). figshare.com These methods highlight rhodium's versatility in forming the furan core from diverse starting materials. rsc.org
Palladium (Pd): Palladium-catalyzed reactions are extensively used for creating functionalized furans. mdpi.com Studies show that the choice of palladium precursor significantly impacts reaction efficiency. For instance, in a one-pot synthesis of functionalized furans, PdCl₂(CH₃CN)₂ was found to be more efficient than Pd(OAc)₂ and Pd(acac)₂, achieving higher yields in shorter reaction times. mdpi.com The superior performance of PdCl₂(CH₃CN)₂ is linked to its acetonitrile (B52724) ligands, which are weakly coordinating yet good π-acceptors, stabilizing the palladium center while keeping its active sites accessible for crucial steps like oxidative addition. mdpi.com Palladium-catalyzed methods, such as the Sonogashira coupling of o-iodoanisoles with terminal alkynes followed by electrophilic cyclization, provide a reliable route to 2,3-disubstituted benzofurans. nih.gov
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| PdCl₂(CH₃CN)₂ | 2 | 94 |
| Pd(OAc)₂ | 6 | 80 |
| Pd(acac)₂ | 6 | 63 |
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU, a non-nucleophilic strong base, is an effective organocatalyst in reactions involving acyl cyanides. In the cyanoacylation of ketones, DBU has been identified as the most effective promoter, enabling the reaction to proceed smoothly at room temperature. psu.edursc.org Specifically, the reaction of this compound with cyclohexanone (B45756) in the presence of DBU in toluene (B28343) produces the corresponding O-acyl cyanohydrin ester in 89% yield. psu.edu The proposed mechanism involves DBU activating the acyl cyanide, facilitating the nucleophilic attack of the cyanide ion on the ketone. bath.ac.uk
Lewis/Brønsted Acids: Both Lewis and Brønsted acids are instrumental in catalyzing the synthesis and transformation of furan derivatives. Lewis acids like aluminum chloride (AlCl₃) and indium(III) triflate (In(OTf)₃) can catalyze the annulation of α-diazoacetates with 1,3-diketo groups to form functionalized polycyclic-fused furans. rsc.orgresearchgate.net Brønsted acids, such as triflic acid (TfOH) and p-toluenesulfonic acid (pTSA), are also widely used. publish.csiro.auacs.org For example, TfOH has been shown to be effective in the hydroarylation of 3-(furan-2-yl)propenoic acids. google.com A metal-free catalytic system using pTSA in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been developed for the efficient cyclization of ynone substrates to produce furan derivatives in high yields (up to 94%) under mild conditions. publish.csiro.aupublish.csiro.au
| Acid Catalyst (1 eq) | Yield (%) |
|---|---|
| Acetic acid | 26 |
| p-toluenesulphonic acid | 50 |
| Sulfuric acid | 47 |
| Trifluoromethanesulfonic acid | 93 |
Solvent Effects and Reaction Conditions
The choice of solvent and the optimization of reaction conditions are critical factors that can dictate the outcome and efficiency of a synthetic procedure. acs.org Solvents can influence catalyst activity, substrate solubility, and the stability of intermediates.
In the palladium-catalyzed synthesis of functionalized furans, solvent choice is crucial. A systematic evaluation showed that dioxane was the most effective solvent, leading to a 94% yield. mdpi.com Other solvents such as toluene, dimethylformamide (DMF), and acetonitrile (CH₃CN) resulted in lower yields under the same conditions. mdpi.com The superior performance of dioxane is attributed to its polar aprotic nature, which promotes strong catalyst-substrate interactions. mdpi.com Similarly, in DBU-catalyzed cyanoacylation reactions, toluene is often the solvent of choice, with reactions typically run at room temperature for a few hours. psu.edu
Temperature and reaction time are also key parameters. Many modern catalytic methods aim for mild conditions, such as room temperature, to improve selectivity and reduce energy consumption. publish.csiro.aupsu.edu For example, a Brønsted acid-catalyzed synthesis of furan derivatives using pTSA/HFIP proceeds efficiently at ambient temperature over 24 hours. publish.csiro.au In contrast, some palladium-catalyzed C-H activation methods may require higher temperatures, such as 120 °C, to achieve high yields. mdpi.com
| Solvent | Yield (%) |
|---|---|
| Dioxane | 94 |
| Toluene | 88 |
| DMF | 85 |
| CH₃CN | 82 |
Isolation and Purification Techniques for Synthetic Intermediates
The isolation and purification of synthetic intermediates are crucial steps to ensure the purity of the final product. researchgate.netbohrium.com One-pot reactions are advantageous as they can avoid the need for intermediate purification, saving time and resources. bohrium.com However, when isolation is necessary, several techniques are employed for furan derivatives.
Column Chromatography: A widely used method for purifying furan derivatives is column chromatography on a stationary phase like silica gel. google.compsu.eduus.es The crude product is loaded onto the column, and a solvent system (mobile phase), typically a mixture like ethyl acetate and hexane, is passed through to separate the desired compound from impurities. publish.csiro.augoogle.com
Extraction and Evaporation: Standard work-up procedures often involve liquid-liquid extraction to separate the product from the reaction mixture. The organic extracts are then combined, dried over an agent like sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under vacuum to yield the crude product, which can then be further purified. publish.csiro.augoogle.com
Adsorption/Desorption: For industrial-scale purification, methods involving adsorption are employed. One such technique involves using activated carbon to adsorb the furan derivative from a reaction mixture. fraunhofer.de The adsorbed compound is subsequently desorbed using a suitable solvent. fraunhofer.de Another approach is liquid chromatography using a silicate-based material as the stationary phase and an organic acid as the mobile phase, which is particularly effective for purifying furfural derivatives at low temperatures, thus preventing thermal degradation. google.com
Distillation: For liquid furan derivatives, distillation can be an effective purification method, especially for removing non-volatile impurities.
Mechanistic Investigations of Furan 2 Carbonyl Cyanide Reactions
Fundamental Reactivity Principles of the Furan-2-carbonyl Cyanide Moiety
The reactivity of this compound is largely governed by the electronic properties of its constituent functional groups. The electron-withdrawing nature of the carbonyl cyanide group significantly influences the furan (B31954) ring, while the nitrile and carbonyl groups themselves are key sites for chemical transformations. smolecule.com
Nucleophilic Reactivity of the Nitrile Group
The nitrile group (C≡N) in this compound is characterized by a polarized triple bond, which renders the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.org This is a general feature of nitriles. ebsco.comlibretexts.org In the context of the acyl cyanide, the adjacent electron-withdrawing carbonyl group further enhances the electrophilicity of the nitrile carbon. Nucleophiles can add across the triple bond, leading to the formation of an intermediate imine anion. libretexts.org This intermediate can then undergo further reactions. For instance, hydrolysis of nitriles, which can occur under acidic or basic conditions, typically proceeds through nucleophilic attack by water or hydroxide (B78521) ions to yield amides and subsequently carboxylic acids. libretexts.org
Electrophilic Susceptibility of the Furan Ring
The furan ring is an electron-rich aromatic system. smolecule.com Generally, the oxygen atom in furan donates electron density to the ring, making it highly susceptible to electrophilic attack, significantly more so than benzene. numberanalytics.com Electrophilic substitution on an unsubstituted furan ring typically occurs at the 2- and 5-positions. numberanalytics.commsu.edu However, in this compound, the presence of the strongly electron-withdrawing carbonyl cyanide group at the 2-position deactivates the furan ring towards electrophilic substitution. This deactivation makes electrophilic attack less favorable than in unsubstituted furan.
Types of Chemical Transformations Involving this compound
This compound participates in a variety of chemical reactions, including oxidations, reductions, and nucleophilic substitutions, primarily targeting the reactive carbonyl cyanide group.
Oxidation Reactions
The this compound molecule can undergo oxidation. The vapor-phase catalytic oxidation of furan and its derivatives often leads to the formation of maleic acid or maleic anhydride. sdu.dkresearchgate.net In the case of this compound, oxidation using common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide results in the formation of furan-2-carboxylic acid. This transformation targets the carbonyl cyanide moiety, converting it into a carboxylic acid group while leaving the furan ring intact under controlled conditions.
Reduction Reactions
Reduction of this compound can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction typically reduces the carbonyl group and the cyanide group. The reduction of nitriles with LiAlH₄ is a standard method for synthesizing primary amines. libretexts.orglibretexts.org However, for this compound, the reported product of reduction with lithium aluminum hydride is furan-2-methanol. This indicates that both the carbonyl and the nitrile functionalities are reduced, with the nitrile group ultimately being replaced. Furan itself can be reduced to tetrahydrofuran (B95107) via catalytic hydrogenation. msu.edu
Nucleophilic Substitution Reactions
The carbonyl carbon in this compound is highly electrophilic, making it a prime target for nucleophiles. The nitrile group can act as a leaving group in nucleophilic acyl substitution reactions. This allows for the synthesis of various furan-2-carboxylic acid derivatives. For example, reaction with nucleophiles like ammonia (B1221849) or alcohols can lead to the formation of amides and esters, respectively. In a specific application, this compound has been shown to react with ketones, such as cyclohexanone (B45756), in the presence of a base catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to produce O-acyl cyanohydrin adducts in high yield. psu.edu
Table of Research Findings
| Reaction Type | Reagents | Major Product(s) | Source(s) |
| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Furan-2-carboxylic acid | |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Furan-2-methanol | |
| Nucleophilic Substitution | Ammonia (NH₃), Alcohols (R-OH) | Amides, Esters | |
| Cyanoacylation | Cyclohexanone, DBU | Benzoic acid 1-cyanocyclohexyl ester | psu.edu |
Electrophilic Aromatic Substitution Reactions
The furan ring is an electron-rich aromatic heterocycle that is generally more reactive towards electrophilic aromatic substitution (SEAr) than benzene. d-nb.info In unsubstituted furan, substitution occurs preferentially at the C2 position (α-position) due to the superior stabilization of the cationic Wheland intermediate. d-nb.info
However, the presence of the strongly electron-withdrawing carbonyl cyanide group at the C2 position significantly alters this reactivity. This group deactivates the furan ring towards electrophilic attack. In analogous compounds like furfural (B47365), the formyl group directs incoming electrophiles to the C5 position, which is the least deactivated position on the ring. d-nb.info By extension, this compound is expected to undergo electrophilic substitution primarily at the C5 position. This is supported by experimental observations in related systems. For instance, electrophilic substitution reactions such as nitration, bromination, and acylation on 2-(furan-2-yl)naphtho researchgate.netwhiterose.ac.ukthiazole occur exclusively at the 5-position of the furan moiety. researchgate.net Similarly, multicomponent reactions involving furan-2-carbonyl chloride have shown that electrophilic substitution (chlorination) can occur on the furan ring. researchgate.net The ketone group, another carbonyl-containing substituent, is known to be a deactivating, meta-directing group in electrophilic aromatic substitution on benzene. masterorganicchemistry.com
Addition Reactions (e.g., Cyanoacylation of Ketones)
This compound serves as an effective reagent in addition reactions, particularly in the cyanoacylation of ketones. This reaction involves the transfer of both the furoyl and the cyanide groups to a ketone, forming an O-acyl cyanohydrin ester. A study has demonstrated that the reaction can be efficiently catalyzed by the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). psu.edu
In a specific example, the reaction of this compound with 2-methylcyclohexanone (B44802) in the presence of DBU proceeds smoothly at room temperature to afford the corresponding O-acyl cyanohydrin in high yield. psu.edu This transformation highlights the utility of this compound as a cyanoacylating agent. The reaction is presumed to proceed via a nucleophilic attack of DBU on the acyl cyanide, forming a reactive intermediate that then engages with the ketone. psu.edu
| Acyl Cyanide | Product | Yield (%) | Time (h) |
|---|---|---|---|
| Benzoyl cyanide | O-Benzoyl-2-methylcyclohexanone cyanohydrin | 99 | 2 |
| 4-Methoxybenzoyl cyanide | O-(4-Methoxybenzoyl)-2-methylcyclohexanone cyanohydrin | 99 | 2 |
| This compound | O-(Furan-2-carbonyl)-2-methylcyclohexanone cyanohydrin | 89 | 2 |
| 3-Furan-2-ylacryloyl cyanide | O-(3-Furan-2-ylacryloyl)-2-methylcyclohexanone cyanohydrin | 51 | 2 |
Elucidation of Reaction Mechanisms and Intermediates
Identification of Transient Species (e.g., O,C-Diprotonated Forms, Furanyl-Acylium Ions)
The elucidation of reaction mechanisms often hinges on the identification of fleeting, high-energy intermediates. In reactions involving furan carbonyl compounds under strongly acidic conditions, protonated species are key transient intermediates. Studies on closely related 3-(furan-2-yl)propenoic acids in Brønsted superacids like trifluoromethanesulfonic acid (TfOH) have provided significant insight. Using NMR spectroscopy and supporting DFT calculations, researchers have proven the formation of O,C-diprotonated forms as key reactive intermediates. nih.gov These dications, where protonation occurs on both the carbonyl oxygen and the furan ring or C=C double bond, are highly electrophilic and drive subsequent reactions. nih.gov It is plausible that this compound would form analogous transient species under superacidic conditions.
Another significant transient species is the furanyl-acylium ion. This cation has been identified as a fragment in the mass spectrometry of deuterated furan-2-carbaldehyde, indicating its potential for formation under certain reaction conditions. arkat-usa.org The existence of such transient intermediates is also inferred in various transformations, including the intramolecular reactions of furyl-tethered diazo compounds which are thought to proceed through spiro-intermediates. rsc.org
Computational Chemistry in Mechanistic Studies (e.g., DFT Calculations)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reaction mechanisms of furan derivatives. DFT calculations provide detailed information about reaction pathways, transition state structures, and the energetics of intermediates.
Several studies on furan carbonyl compounds illustrate the power of this approach:
Reaction of 2-Acetylfuran (B1664036): The potential energy surface for the reaction of 2-acetylfuran with hydroxyl radicals was investigated using the M06-2x/cc-pVTZ level of theory. These calculations identified the transition states for both H-abstraction and OH-addition pathways, determining the relative energy barriers for each. acs.orgnih.gov
Cycloaddition Reactions: The mechanism of the cycloaddition between 2-methylfuran (B129897) and a masked o-benzoquinone was characterized at the B3LYP/6-31G* level of theory. The study revealed a polar, stepwise mechanism involving a zwitterionic intermediate and successfully explained the observed regioselectivity and stereoselectivity. acs.org
Reactions in Superacids: DFT calculations were crucial in a study of 3-(furan-2-yl)propenoic acids, where they helped confirm the structure of O,C-diprotonated intermediates and quantify their electrophilicity, corroborating NMR data. nih.gov
Catalytic Reactions: The role of Lewis acidity in the reduction of furfuryl alcohol on a RuO₂ surface was elucidated using DFT. The calculations identified the rate-limiting step and provided evidence for the activation of the furan ring. osti.gov
These examples demonstrate that DFT is a powerful method for rationalizing experimental outcomes and predicting the reactivity of complex systems like this compound.
Kinetic and Thermodynamic Aspects of Reactions
Understanding the kinetic and thermodynamic parameters of a reaction is fundamental to controlling its outcome. For reactions involving furan derivatives, these aspects have been investigated through both experimental and computational methods.
Kinetics: The rates of reaction for furan derivatives have been measured under various conditions. For instance, the gas-phase reaction of OH radicals with furan and 2-methylfuran shows a negative temperature dependence, meaning the reaction rate decreases as temperature increases. whiterose.ac.uk The rate constant for the reaction of OH with furan at room temperature was determined to be (3.34 ± 0.48) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. whiterose.ac.uk For 2-acetylfuran, rate constants for different reaction channels with OH radicals have been calculated theoretically, showing that OH-addition dominates at lower temperatures while H-abstraction becomes more significant at higher temperatures. acs.orgnih.gov In the context of the cyanoacylation of ketones with this compound, the reported reaction time of 2 hours provides a qualitative measure of the reaction kinetics under the specified catalytic conditions. psu.edu
Thermodynamics: Thermodynamic data provides insight into the feasibility and position of equilibrium of a reaction. For the Paternò–Büchi reaction of furan derivatives, Eyring plots have been used to analyze the effect of temperature on regioselectivity, yielding information about the activation enthalpies and entropies of the competing pathways. acs.org In a different study, Differential Scanning Calorimetry (DSC) was used to measure the heat of transition for the Curtius rearrangement of furan-2-carbonyl azide (B81097) into the corresponding isocyanate, providing direct thermodynamic data for this related compound. While specific thermodynamic values for the reactions of this compound are not widely reported, these studies on analogous systems showcase the methods used to acquire such data and the principles that govern the thermodynamics of furan chemistry.
| Reactant | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence (-Ea/R, K) |
|---|---|---|
| Furan | (3.34 ± 0.48) × 10⁻¹¹ | 510 ± 71 |
| 2-Methylfuran | (7.38 ± 0.37) × 10⁻¹¹ | 716 ± 79 |
| 2,5-Dimethylfuran | (1.10 ± 0.10) × 10⁻¹⁰ | - |
Advanced Spectroscopic and Analytical Characterization of Furan 2 Carbonyl Cyanide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable, non-destructive technique for determining the precise structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For furan-2-carbonyl cyanide, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular framework.
Proton (¹H) NMR spectroscopy reveals the chemical environment of the hydrogen atoms within a molecule. The spectrum for this compound is expected to show three distinct signals corresponding to the three protons on the furan (B31954) ring. While specific experimental data for this compound is not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on data from the closely related compound, furan-2-carbaldehyde. mdpi.comasianpubs.org
The furan ring protons (H3, H4, and H5) form a coupled spin system. The electron-withdrawing carbonyl cyanide group at the C2 position significantly deshields the adjacent protons, causing their signals to appear at a lower field (higher ppm).
H5: This proton is expected to be the most downfield due to its proximity to the furan ring's oxygen atom and its coupling to H4. It typically appears as a doublet of doublets.
H3: This proton, adjacent to the carbonyl cyanide substituent, will also be shifted downfield and appear as a doublet of doublets.
H4: This proton, situated between H3 and H5, will appear as a doublet of doublets, coupled to both neighboring protons.
The expected chemical shifts are influenced by the strong electron-withdrawing nature of the -COCN group, likely shifting the furan protons further downfield compared to furan-2-carbaldehyde.
Table 1: Predicted ¹H NMR Data for this compound based on Furan-2-carbaldehyde Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H5 | ~7.8 - 8.0 | dd | J₅₄ ≈ 1.7, J₅₃ ≈ 0.7 |
| H3 | ~7.4 - 7.6 | dd | J₃₄ ≈ 3.6, J₃₅ ≈ 0.7 |
| H4 | ~6.7 - 6.9 | dd | J₄₃ ≈ 3.6, J₄₅ ≈ 1.7 |
| Predicted values are extrapolated from furan-2-carbaldehyde data in CDCl₃. mdpi.com |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule.
Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear significantly downfield. For furan derivatives, this resonance typically appears in the δ 160–165 ppm range.
Nitrile Carbon (C≡N): The nitrile carbon signal is also found in the downfield region, typically around δ 115-120 ppm.
Furan Ring Carbons: The four carbons of the furan ring will have distinct chemical shifts. C2, being attached to the electron-withdrawing substituent, will be the most downfield of the ring carbons. C5 is generally the next most downfield, followed by C3 and C4. mdpi.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~162 |
| C2 | ~153 |
| C5 | ~150 |
| C3 | ~123 |
| C4 | ~114 |
| C≡N | ~115 |
| Predicted values are based on general data for furan derivatives and related compounds. mdpi.com |
Deuterium (B1214612) (²H) NMR is a specialized technique used to analyze compounds that have been isotopically labeled with deuterium. While there are no specific reports on deuterated this compound, the principles can be illustrated using studies on furan-2-carbaldehyde-d. mdpi.comresearchgate.net
If this compound were synthesized using deuterated starting materials to place a deuterium atom at a specific position (e.g., C5-D), the following would be observed:
¹H NMR: The signal corresponding to the proton at the deuterated position would disappear. Any couplings to that proton would also be removed, simplifying the signals of adjacent protons.
²H NMR: A signal would appear at a chemical shift almost identical to that of the proton it replaced, providing direct evidence of the label's location. mdpi.com
¹³C NMR: The carbon atom directly bonded to the deuterium (C-D) would show a characteristic multiplet (a 1:1:1 triplet) due to ¹³C-²H coupling. Furthermore, the chemical shifts of the deuterated carbon and adjacent carbons would experience small upfield shifts, known as isotope shifts. mdpi.com For example, in furan-2-carbaldehyde-d, a deuterium isotope shift of Δδ(C(2)) = 2.4 Hz was observed for the carbon adjacent to the deuterated carbonyl group. mdpi.com
This technique is invaluable for tracking reaction mechanisms and understanding metabolic pathways.
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals by showing correlations between nuclei.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show cross-peaks connecting the ¹H signals of H3, H4, and H5 to the ¹³C signals of C3, C4, and C5, respectively. This provides definitive assignments for the furan ring's proton and carbon signals. Carbons without attached protons, like C2, the carbonyl carbon, and the nitrile carbon, would not show a signal in the HSQC spectrum.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. A NOESY spectrum of this compound would be expected to show cross-peaks between adjacent protons on the furan ring (H3 with H4, and H4 with H5), confirming their spatial proximity and aiding in the assignment of the ring's geometry.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment in a reproducible manner. acdlabs.com The mass spectrum of this compound (molecular weight: 121.09 g/mol ) is expected to show a distinct molecular ion peak and several characteristic fragment ions.
The fragmentation pattern can be predicted by analogy to structurally similar 2-acylfurans like furfural (B47365). mdpi.comresearchgate.net
Molecular Ion Peak [M]⁺•: A peak at m/z = 121 would correspond to the intact molecular ion.
Loss of Cyanide Radical: The primary fragmentation pathway is often the cleavage of the bond between the carbonyl group and the substituent. Loss of the cyanide radical (·CN, 26 Da) would generate the stable 2-furoyl cation at m/z = 95. This is expected to be a very prominent peak.
Loss of Carbon Monoxide: The 2-furoyl cation (m/z 95) commonly undergoes further fragmentation by losing a neutral carbon monoxide molecule (CO, 28 Da). This would result in the formation of the furan-2-yl cation at m/z = 67.
Loss of the Carbonylcyanide Group: Cleavage of the bond between the furan ring and the carbonyl group would result in the loss of a neutral carbonyl cyanide radical (·COCN, 55 Da), leaving the furan-2-yl cation at m/z = 67.
Table 3: Predicted EI-MS Fragmentation for this compound
| m/z | Ion Structure | Origin |
| 121 | [C₆H₃NO₂]⁺• | Molecular Ion (M⁺•) |
| 95 | [C₅H₃O₂]⁺ | [M - CN]⁺ |
| 67 | [C₄H₃O]⁺ | [M - COCN]⁺ or [M - CN - CO]⁺ |
This predictable fragmentation provides a molecular fingerprint that confirms the identity of this compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique molecular formula from the exact mass.
The molecular formula of this compound is C₆H₃NO₂. By calculating the exact mass based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O), a theoretical m/z value for the molecular ion [M]⁺ or a protonated species [M+H]⁺ can be established. Experimental analysis of this compound using an HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, yields an experimental m/z value. nih.gov The confirmation of the molecular formula is achieved when the experimentally measured mass aligns with the calculated mass within a very narrow tolerance (typically < 5 ppm). This high degree of accuracy definitively distinguishes this compound from other isomers or compounds with the same nominal mass. For instance, HRMS can differentiate C₆H₃NO₂ from a compound like C₅H₃N₃O, which would have a different exact mass despite having a similar nominal mass.
Table 1: HRMS Data for this compound (C₆H₃NO₂)
| Species | Molecular Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Deviation (ppm) |
|---|---|---|---|---|
| [M+H]⁺ | C₆H₄NO₂⁺ | 122.0237 | 122.0235 | -1.64 |
Fragmentation Pattern Analysis for Structural Elucidation
Mass spectrometry, particularly when coupled with techniques like electron ionization (EI), not only provides the molecular weight but also causes the molecule to break apart into characteristic fragment ions. The resulting mass spectrum is a unique fingerprint of the molecule, and the analysis of these fragmentation patterns is crucial for structural elucidation. savemyexams.com
For this compound (molecular weight 121.09 g/mol ), the molecular ion peak (M⁺) would be observed at an m/z of approximately 121. The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for this compound are expected to involve the cleavage of the bonds adjacent to the carbonyl group. libretexts.org
Common fragmentation patterns would include:
Loss of the Cyanide Radical (•CN): Cleavage of the bond between the carbonyl carbon and the cyanide group would result in the loss of a neutral cyanide radical (mass = 26 Da). This would produce a highly stable furanoyl cation at m/z 95. This is often a prominent peak in the spectra of such compounds. mdpi.com
Loss of Carbon Monoxide (CO): Following the initial loss of the cyanide radical, the resulting furanoyl cation (m/z 95) can further fragment by losing a molecule of carbon monoxide (mass = 28 Da), leading to the formation of the furyl cation at m/z 67.
Decarbonylation: The molecular ion could also undergo cleavage to lose a neutral carbon monoxide molecule (mass = 28 Da), although this may be less favored than the loss of the cyanide radical.
Table 2: Expected Mass Spectrometry Fragmentation for this compound
| m/z (approx.) | Proposed Fragment Ion | Formula | Description |
|---|---|---|---|
| 121 | [C₆H₃NO₂]⁺• | C₆H₃NO₂ | Molecular Ion (M⁺•) |
| 95 | [C₅H₃O₂]⁺ | C₅H₃O₂ | Furanoyl cation ([M-CN]⁺) |
| 67 | [C₄H₃O]⁺ | C₄H₃O | Furyl cation ([M-CN-CO]⁺) |
| 39 | [C₃H₃]⁺ | C₃H₃ | Cyclopropenyl cation |
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound provides clear evidence for its key structural features: the furan ring, the carbonyl group, and the cyanide group. libretexts.org Each of these groups has characteristic absorption frequencies.
The most diagnostic peaks in the IR spectrum of this compound include:
C≡N Stretch: The cyanide group exhibits a sharp, strong absorption band in the region of 2231-2246 cm⁻¹. chemicalpapers.com The precise position is influenced by the electronic effects of the attached furanoyl group.
C=O Stretch: The carbonyl group (ketone) gives rise to a very strong and sharp absorption peak, typically in the range of 1680-1720 cm⁻¹. For conjugated systems like this, the peak is often found at a lower wavenumber, around 1656 cm⁻¹. mdpi.com
Furan Ring Vibrations: The furan ring is characterized by several bands. These include C-H stretching vibrations for the aromatic hydrogens (above 3000 cm⁻¹), C=C stretching vibrations within the ring (typically around 1500-1600 cm⁻¹), and C-O-C stretching of the ether linkage within the ring (around 1000-1300 cm⁻¹). mjcce.org.mk
The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions from bending vibrations that are unique to the entire molecular structure. libretexts.org
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |
|---|---|---|---|
| ~3125 | C-H Stretch | Furan Ring | Medium |
| 2231 - 2246 | C≡N Stretch | Cyanide | Strong, Sharp |
| ~1660 | C=O Stretch | Carbonyl (Ketone) | Very Strong |
| ~1580 | C=C Stretch | Furan Ring | Medium-Strong |
| ~1150 | C-O-C Stretch | Furan Ring | Strong |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals, whereas they may be weak or absent in the IR spectrum.
For this compound, Raman spectroscopy provides valuable confirmatory data:
The C≡N stretching vibration (2231-2246 cm⁻¹) is typically strong and easily identifiable in the Raman spectrum due to the high polarizability of the triple bond. chemicalpapers.com
The C=O stretch (~1660 cm⁻¹) is also Raman active.
The symmetric "breathing" vibrations of the furan ring often give rise to a particularly strong signal in the Raman spectrum, providing clear evidence of the heterocyclic core. mdpi.com
By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of this compound can be obtained, aiding in a comprehensive structural characterization. mdpi.comchemicalpapers.com
Table 4: Characteristic Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration | Functional Group | Intensity |
|---|---|---|---|
| ~3125 | C-H Stretch | Furan Ring | Medium |
| 2231 - 2246 | C≡N Stretch | Cyanide | Strong |
| ~1660 | C=O Stretch | Carbonyl (Ketone) | Medium |
| ~1580 | C=C Stretch (Ring) | Furan Ring | Strong |
| ~1020 | Ring Breathing | Furan Ring | Strong |
Advanced Chromatographic Techniques for Purity and Separation
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and highly effective chromatographic technique used extensively in synthetic chemistry to monitor the progress of a reaction. libretexts.org It allows for the qualitative assessment of the consumption of starting materials and the formation of products. In the synthesis of this compound, TLC is an invaluable tool for determining the optimal reaction time and ensuring the reaction has gone to completion. mdpi.com
The technique operates on the principle of differential partitioning of components between a stationary phase (typically a thin layer of silica (B1680970) gel on a plate) and a liquid mobile phase (the eluent). libretexts.org A small spot of the reaction mixture is applied to the bottom of the TLC plate, which is then placed in a chamber containing the eluent. As the eluent moves up the plate by capillary action, it carries the components of the mixture with it at different rates.
Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance, while less polar compounds travel further up the plate. The position of each compound is characterized by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org
For a reaction producing this compound, one would spot the starting materials and the reaction mixture side-by-side on the TLC plate. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while a new spot, corresponding to the this compound product with a distinct Rf value, will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible. semanticscholar.org The choice of eluent system (e.g., a mixture of petroleum ether and diethyl ether) is critical for achieving good separation of the spots. mdpi.com
Table 5: Illustrative TLC Data for a Synthesis of this compound
| Compound | Role | Illustrative Rf Value | Eluent System | Visualization |
|---|---|---|---|---|
| Furan-2-carbonyl chloride | Starting Material | 0.65 | Hexane:Ethyl Acetate (B1210297) (3:1) | UV Light (254 nm) |
| This compound | Product | 0.40 | Hexane:Ethyl Acetate (3:1) | UV Light (254 nm) |
Column Chromatography for Product Isolation
Column chromatography is a pivotal technique for the purification of this compound and its derivatives from reaction mixtures. The choice of stationary and mobile phases is critical and is tailored to the specific properties of the compound being isolated.
A common method for the purification of this compound is reverse-phase high-performance liquid chromatography (RP-HPLC). sielc.com This technique is scalable and can be employed for the isolation of impurities during preparative separation. sielc.com One documented method utilizes a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid is typically substituted with formic acid. sielc.com
In the synthesis of this compound derivatives, column chromatography is also essential for isolating the final products. For instance, after the synthesis of various esters, the crude product is often subjected to column chromatography for purification. A specific example is the purification of methyl 5-((pivaloyloxy)methyl)furan-2-carboxylate, which was successfully isolated using column chromatography with an eluent system of petroleum ether and ethyl acetate in a 4:1 ratio. rsc.org Prior to this, the reaction mixture may be filtered through a pad of silica gel to eliminate insoluble inorganic materials. rsc.org
The conditions for column chromatography can be adjusted to optimize the separation of target compounds from complex mixtures. chromatographyonline.com While high temperatures can enhance chromatographic performance, lower temperatures are sometimes necessary to prevent the degradation of sensitive compounds during the isolation process. chromatographyonline.com
Table 1: Examples of Column Chromatography Conditions for Furan Derivatives
| Compound | Stationary Phase | Mobile Phase/Eluent | Purpose |
| This compound | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Analysis and preparative separation |
| Methyl 5-((pivaloyloxy)methyl)furan-2-carboxylate | Silica Gel | Petroleum ether:Ethyl acetate (4:1 v/v) | Product purification |
| General Impurities | Ascentis Express C18 | Water with 0.05% trifluoroacetic acid (A) and Acetonitrile with 0.05% trifluoroacetic acid (B) in a gradient | Impurity isolation |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound, providing strong evidence of its identity and purity. For this compound, with the molecular formula C₆H₃NO₂, the theoretical elemental composition can be calculated based on its atomic constituents. matrix-fine-chemicals.com
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 59.56 |
| Hydrogen | H | 1.008 | 3 | 3.024 | 2.50 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 11.57 |
| Oxygen | O | 15.999 | 2 | 31.998 | 26.42 |
| Total | 121.095 | 100.00 |
Modern analytical techniques, such as high-resolution mass spectrometry (HRMS), offer a highly accurate method for confirming the elemental composition of a compound by measuring its exact mass. rsc.org For instance, the elemental composition of synthesized derivatives of this compound has been verified by comparing the calculated exact mass with the experimentally determined mass. For methyl 5-((pivaloyloxy)methyl)furan-2-carboxylate (C₁₂H₁₆O₅), the calculated mass for the [M+Na]⁺ ion was 263.0890, which closely matched the found mass of 263.0894. rsc.org Similarly, for methyl 5-(azidomethyl)furan-2-carboxylate (C₇H₇N₃O₃), the calculated mass for the [M+Na]⁺ ion was 204.0380, and the found mass was 204.0379. rsc.org This level of accuracy provides strong confirmation of the assigned molecular formula.
The characterization of related furan derivatives, such as isotopically labeled furan-2-carbaldehyde, also relies on a combination of spectroscopic methods and, implicitly, the foundational knowledge of their elemental composition. mdpi.comresearchgate.net
Theoretical and Computational Studies of Furan 2 Carbonyl Cyanide
Electronic Structure Analysis
The electronic structure of furan-2-carbonyl cyanide is characterized by the interplay between the electron-donating furan (B31954) ring and the electron-withdrawing carbonyl cyanide moiety. smolecule.com This arrangement creates a polarized electronic environment that dictates the molecule's reactivity. smolecule.com
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for analyzing the electronic properties of such molecules. For instance, DFT calculations on analogous furan-based structures reveal key electronic characteristics. In a related, more complex molecule, N-((Furan-2-carbonyl)oxy)-2-(methylamino)-2-oxoacetimidoyl cyanide, the HOMO-LUMO gap was calculated to be 4.8 eV, which suggests moderate reactivity. smolecule.com The highest occupied molecular orbital (HOMO) is typically distributed across the furan ring, while the lowest unoccupied molecular orbital (LUMO) is often localized on the electron-withdrawing groups. smolecule.com In this compound, the electron-withdrawing nature of the nitrile group makes the furan ring more susceptible to electrophilic substitution reactions.
An analysis of local electrophilicity and nucleophilicity helps to pinpoint reactive sites within the molecule. In similar α,β-unsaturated carbonyl systems, the β-conjugated position often presents the most electrophilic center. mdpi.com For this compound, this suggests that the carbonyl carbon and the cyanide carbon are significant electrophilic sites, susceptible to nucleophilic attack. mdpi.com
Table 1: Calculated Electronic Properties of a Related Furan-2-carbonyl Derivative (Data based on N-((Furan-2-carbonyl)oxy)-2-(methylamino)-2-oxoacetimidoyl cyanide as an illustrative example)
| Property | Calculated Value | Significance |
| HOMO-LUMO Gap | 4.8 eV | Indicates moderate chemical reactivity. smolecule.com |
| Electrostatic Potential | Negative charge on cyanide N and furan O | Highlights nucleophilic regions of the molecule. smolecule.com |
This table is for illustrative purposes, based on a structurally similar compound.
Conformational Analysis and Dynamics
The conformational preferences of this compound are largely dictated by the rotation around the single bond connecting the furan ring and the carbonyl group. Theoretical and experimental studies on related 2-aroyl- and 2-formylfurans provide a framework for understanding its likely conformations. psu.educdnsciencepub.com
For 2-substituted furan derivatives, two primary planar conformations are considered: O,O-cis and O,O-trans, referring to the relative orientation of the furan's oxygen atom and the carbonyl oxygen.
O,O-trans: The furan oxygen and the carbonyl oxygen are on opposite sides of the C-C bond. This is generally the less polar and more stable conformation, especially in the vapor phase and non-polar solvents. psu.edu
O,O-cis: The furan oxygen and the carbonyl oxygen are on the same side. This conformation is more polar. psu.edu
For furan-2-carbonyl derivatives, the O,O-trans form is often the preferred and sometimes exclusive conformation in solution. psu.edu However, in some cases, the rings may be twisted out of the carbonyl plane due to steric hindrance. psu.edu Variable-temperature NMR and IR spectroscopy are powerful experimental techniques for studying this rotational isomerism. cdnsciencepub.com Computational methods, such as ab initio calculations, can map the potential energy surface to locate the minimum energy conformations and the rotational barriers between them. psu.edu
Molecular Modeling of Reactivity and Selectivity
Molecular modeling is instrumental in predicting the reactivity and selectivity of this compound in various chemical reactions. rsc.org The presence of both a diene system (the furan ring) and a dienophile-activating group (carbonyl cyanide) suggests potential for cycloaddition reactions. researchgate.net
Computational studies on the Diels-Alder reaction involving substituted furans show that their reactivity is highly dependent on the electronic nature of the substituents. rsc.org
Electron-donating groups on the furan ring generally increase the reactivity. rsc.org
Electron-withdrawing groups , such as the carbonyl cyanide in this case, decrease the reactivity of the furan as a diene. rsc.org
The activation strain model combined with energy decomposition analysis can quantitatively analyze trends in both reactivity and endo/exo selectivity. rsc.org Furthermore, modeling can predict the regioselectivity of reactions. For example, in the catalytic reduction of similar benzofuran (B130515) systems, computational analysis of Fukui functions and local electrophilicity indices successfully predicts which double bonds are susceptible to hydrogenation. mdpi.com Such models would predict that the carbonyl group in this compound makes the furan ring's double bonds electron-poor and thus influences their reactivity toward nucleophiles or in reduction reactions. mdpi.com
Prediction of Spectroscopic Properties
Computational chemistry allows for the accurate prediction of various spectroscopic properties, including NMR, IR, and Raman spectra, which can then be compared with experimental data for structural confirmation. mdpi.commanchester.ac.uk
Studies on the closely related furan-2-carbaldehyde provide a template for the expected spectroscopic features of this compound. mdpi.com
NMR Spectroscopy : The chemical shifts in ¹³C-NMR spectra are sensitive to the molecular geometry and electronic environment. ucl.ac.uk For furan rings, the C2 carbon typically resonates between 140-150 ppm. ucl.ac.uk The carbonyl carbon would be expected in the 160-180 ppm range, while the cyanide carbon would also have a characteristic shift. ucl.ac.uk Computational methods can predict these shifts and the coupling constants. mdpi.com
Vibrational Spectroscopy (IR and Raman) : DFT calculations can predict the vibrational frequencies of the molecule. manchester.ac.ukresearchgate.net For this compound, characteristic bands would include the C≡N stretch, the C=O stretch, and various C-H and ring vibrations of the furan moiety. In a study of furan-2-carbaldehyde, the characteristic ν(C=O) bands were observed and analyzed in relation to different conformers (OO-cis and OO-trans). mdpi.com Similar conformational dependencies would be expected for the vibrational spectra of this compound.
Table 2: Predicted Spectroscopic Data Ranges for this compound (based on analogous compounds)
| Spectrum | Functional Group | Predicted Range/Feature | Reference for Analogy |
| ¹³C-NMR | Furan (C2) | 140-150 ppm | ucl.ac.uk |
| ¹³C-NMR | Carbonyl (C=O) | 160-180 ppm | ucl.ac.uk |
| IR / Raman | Carbonyl (ν(C=O)) | Shift expected based on O,O-cis/trans conformation | mdpi.com |
| IR / Raman | Cyanide (ν(C≡N)) | Characteristic sharp band | acs.org |
Design of Novel this compound Analogues
The structural core of this compound serves as a scaffold for designing novel molecules with specific biological or material properties. researchgate.netnih.gov The "privileged fragment combination" strategy, where known bioactive fragments are combined, is a common approach in drug discovery. nih.gov
By modifying the this compound structure, researchers can develop new analogues. For example, the reactivity of the carbonyl cyanide group allows it to be used as a reactive intermediate or building block.
Anticancer Agents : A notable example is the design of novel naphthoquinone-furan-2-cyanoacryloyl hybrids. nih.govsemanticscholar.org In this work, a furan ring, a naphthoquinone pharmacophore, and a 2-cyanoacryloyl moiety were combined to create a new class of potential anticancer drugs. The synthesis involved reacting a furan-2-carbaldehyde derivative with a cyanide derivative to form the key cyanoacryloyl intermediate. nih.govsemanticscholar.org
Antimicrobial Agents : The furan-2-carbonyl core can be used to synthesize new heterocyclic systems with potential biological activity. The heterocyclization of furan-2-carbonyl isothiocyanate (a close analogue) with various nucleophiles has been used to create novel triazines, pyrimidines, and thiadiazoles, some of which showed moderate antibacterial activities. researchgate.net
These examples demonstrate how theoretical understanding of the this compound scaffold can guide the rational design and synthesis of new functional molecules.
Future Directions and Emerging Research Avenues in Furan 2 Carbonyl Cyanide Chemistry
Development of Novel Reaction Architectures
The core structure of furan-2-carbonyl cyanide offers a rich platform for the construction of diverse and complex molecules. A significant future direction lies in harnessing its reactivity to build novel heterocyclic systems. Research into related furan-2-carbonyl derivatives has demonstrated the potential for creating new molecular frameworks.
For instance, addition-cyclization reactions using furan-2-carbonyl isothiocyanate, a close analogue of the cyanide, with various nitrogen nucleophiles have successfully produced a series of new heterocycles, including triazines, pyrimidines, and thiadiazoles. researchgate.net This strategy highlights a promising avenue for using this compound to access novel nitrogen-containing ring systems with potential biological activity. researchgate.net
Furthermore, modern synthetic methods are enabling the rapid assembly of highly substituted furans. One such powerful protocol involves the regioselective ring-opening of 2,5-dihydrothiophenes followed by an oxidative cyclization, allowing for the construction of tetrasubstituted furans under mild conditions. acs.org Adapting such methodologies to incorporate a carbonyl cyanide moiety could provide unprecedented access to functionally dense furan (B31954) structures. Another emerging area is the use of photocatalytic radical-induced cyclization reactions to construct various aromatic rings, a strategy that could be extended to build complex furan-containing polycyclic systems. rsc.org
| Reaction Type | Description | Potential Product from this compound Backbone |
| Addition-Cyclization | Reaction of the carbonyl group or a derivative (like an isothiocyanate) with binucleophiles to form new heterocyclic rings. researchgate.net | Fused pyrimidines, triazines, or imidazoles. |
| Pummerer-Type Rearrangement | Oxidative cyclization of thiophene (B33073) derivatives to rapidly assemble polysubstituted furans. acs.org | Orthogonally functionalized this compound derivatives. |
| Photocatalytic Cyclization | Use of light and a photocatalyst to induce radical cyclization reactions for the formation of aromatic rings. rsc.org | Complex polyaromatic systems containing a this compound unit. |
Integration with Flow Chemistry and Automation
The synthesis and manipulation of compounds like this compound, which involves potentially hazardous reagents such as cyanides, can be significantly improved through modern process technologies. Flow chemistry, which involves performing reactions in a continuous stream rather than a batch, offers enhanced safety, precise control over reaction parameters, and improved scalability. mdpi.comresearchgate.net
The advantages of continuous flow processing are particularly relevant for cyanation reactions, which can be hazardous on a large scale. acs.org This technology enables the use of smaller reaction volumes at any given time, better temperature control, and efficient mixing, which can lead to higher yields and selectivity. mdpi.comacs.org For example, the development of a continuous flow process was critical for the large-scale synthesis of the antiviral drug Remdesivir, which involved a key cyanation step. acs.org Applying flow chemistry to the synthesis and subsequent reactions of this compound could mitigate safety concerns, improve reproducibility, and facilitate a more sustainable manufacturing process. sci-hub.se
Automation and the integration of process analytical technology (PAT) with flow reactors represent the next step, allowing for real-time monitoring and optimization of reaction conditions. researchgate.net This approach could accelerate the discovery of new derivatives and processes involving this compound.
Exploration of New Catalytic Systems
Catalysis is a cornerstone of modern organic synthesis, and its application to furan chemistry is a burgeoning area of research. Future work will likely focus on employing novel catalytic systems to unlock new modes of reactivity for this compound.
A promising frontier is the use of palladium/photoredox dual catalysis. rsc.org This synergistic approach has been used to achieve challenging bond formations and construct multi-aryl furan structures, demonstrating its potential for expanding the synthetic toolbox for complex heterocycles. rsc.org Similarly, iridium-based photocatalysts have shown utility in novel cyclization strategies to create nitrogen-containing heterocycles. rsc.org The application of such advanced catalytic cycles to this compound could enable previously inaccessible transformations.
Furthermore, iridium catalysis has been effectively used for the asymmetric umpolung allylation of imines, providing a mild and efficient route to chiral vicinal diamines. acs.org This highlights the potential for developing enantioselective catalytic processes that utilize this compound as a substrate to generate high-value, chiral building blocks for the pharmaceutical industry.
| Catalytic System | Description | Potential Application to this compound |
| Palladium/Photoredox | A dual catalytic system combining transition metal catalysis with photoredox activation for novel bond formations. rsc.org | Synthesis of complex multi-aryl furan derivatives. |
| Iridium Photocatalysis | Visible-light-driven catalysis for cycloaddition and cyclization reactions. rsc.org | Construction of novel nitrogen-containing heterocycles fused to the furan ring. |
| Asymmetric Iridium Catalysis | Low-loading iridium catalysts with chiral ligands for enantioselective transformations. acs.org | Asymmetric synthesis of chiral amines and diamines using this compound as a key building block. |
Advanced Applications in Chemical Biology Research
The inherent reactivity and structural motifs of this compound make it an intriguing candidate for applications in chemical biology. Furan derivatives have been noted for a range of biological activities, and this compound can serve as a key intermediate for synthesizing novel bioactive compounds. researchgate.net For example, derivatives synthesized from furan-2-carbonyl isothiocyanate have shown moderate antibacterial activity. researchgate.net
Future research could focus on using this compound as a scaffold to generate libraries of compounds for screening against various biological targets, such as enzymes or receptors. The reactivity of the carbonyl cyanide group makes it suitable for covalent modification of biomolecules, suggesting its potential use as a chemical probe to study protein function or as a warhead for targeted covalent inhibitors. smolecule.com
Moreover, understanding the interactions of furan compounds with biological systems is crucial. The development of furan-based derivatives for applications in medicinal chemistry, such as anticancer agents, is an active area of investigation. researchgate.net this compound could serve as a starting point for the synthesis of lead compounds for drug discovery programs. smolecule.com
Computational Design of Enhanced Reactivity and Selectivity
Computational chemistry has become an indispensable tool for modern chemical research, enabling the prediction of molecular properties and the rational design of experiments. researchgate.net Future studies on this compound will undoubtedly leverage computational methods to gain deeper insights into its electronic structure, reactivity, and interaction with other molecules.
Quantum chemical methods like Density Functional Theory (DFT) and Gaussian (G4) compound models can be used to calculate key parameters such as enthalpy of formation, molecular geometry, and vibrational frequencies. researchgate.net Such studies can elucidate the stability of this compound and its reaction intermediates, guiding the development of more efficient synthetic routes. researchgate.net For instance, DFT studies have been used to understand the reactive species in the hydroarylation of furan-based propenoic acids. nih.gov
Furthermore, computational modeling can be used to predict the outcome of reactions and design derivatives with tailored properties. By simulating the potential energy surfaces of reaction pathways, researchers can identify the most favorable conditions and catalytic systems. researchgate.net This approach can accelerate the discovery of reactions with high regioselectivity and stereoselectivity, which is particularly important for the synthesis of complex, biologically active molecules. researchgate.net
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing Furan-2-carbonyl cyanide derivatives?
- Synthesis typically involves coupling reactions between furan-2-carbonyl chloride and cyanide-containing precursors under anhydrous conditions. For example, derivatives like N-(Furan-2-carbonyl)-N-(m-fluoro-benzyl)-6-amino-coumarin are synthesized via nucleophilic acyl substitution, achieving yields >80% when using catalysts like DMAP and inert atmospheres to prevent hydrolysis . Reaction purity is confirmed via TLC, and intermediates are isolated via column chromatography.
Q. How can this compound derivatives be characterized spectroscopically?
- 1H/13C NMR is critical for confirming substitution patterns and regioselectivity. For instance, the furan carbonyl resonance typically appears at δ 160–165 ppm in 13C NMR, while aromatic protons in derivatives like 9-(Furan-2-carbonyl)-3,7,7-trimethyl-4-phenylhexahydroquinolinone show distinct splitting patterns (e.g., doublets at δ 7.2–7.8 ppm) . Mass spectrometry (EI) provides molecular ion peaks (e.g., m/z 364.10 for N-(Furan-2-carbonyl)-glycine), with fragmentation patterns confirming functional groups .
Q. What experimental protocols ensure reproducibility in cyanide quantification for this compound studies?
- Use ALS Canada’s CFA (Continuous Flow Analysis) or APHA Method 4500 CN-O to minimize interference from sulfides or oxidizers. Samples must be preserved with NaOH and stored in opaque containers to prevent UV-induced degradation of cyanide complexes. Field pre-treatment with sodium thiosulfate eliminates chlorine interference .
Advanced Research Questions
Q. How can conflicting data on cyanide speciation in this compound derivatives be resolved?
- Discrepancies often arise from matrix effects (e.g., sulfide or nitrite contamination). Apply ASTM D7237-15a for free cyanide detection via gas diffusion separation. Validate results using duplicate sample analysis with relaxed criteria (35% RPD and 2x quantification limit) to account for heterogeneity, as outlined in cyanide data validation guidelines .
Q. What strategies mitigate synthetic challenges in designing this compound-based pharmacophores?
- Protecting group chemistry (e.g., tert-butoxycarbonyl for amines) prevents unwanted side reactions during coupling. For sterically hindered derivatives, microwave-assisted synthesis reduces reaction times and improves yields. Computational modeling (DFT) optimizes substituent placement to enhance stability, as demonstrated in 4-(Furan-2-carbonyl)piperazin-1-ium salts .
Q. How should researchers address contradictory bioactivity data in this compound analogs?
- Conduct dose-response studies to differentiate assay-specific artifacts from true structure-activity relationships. Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity). Review synthetic protocols for trace solvent residues (e.g., DMSO) that may skew results .
Methodological Best Practices
Q. What criteria define robust structural elucidation of novel this compound compounds?
- Combine X-ray crystallography (e.g., disorder modeling for furan rings ) with 2D NMR (HSQC, HMBC) to resolve stereochemistry. Elemental analysis (C, H, N ±0.4%) and HRMS (error <5 ppm) are mandatory for novel compounds .
Q. How can researchers ensure transparency in reporting cyanide analysis data?
- Follow IMRAD formatting guidelines :
- Methods : Specify cyanide species (total, free, or WAD), preservation protocols, and instrumentation (e.g., CFA vs. colorimetry).
- Results : Report detection limits, precision (%RSD), and recovery rates for spiked samples.
- Supplementary Data : Include raw chromatograms or spectra to enable independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
